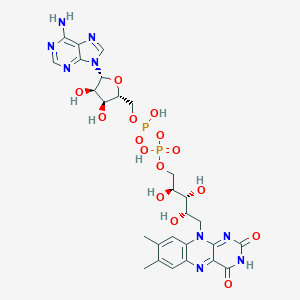

Modified fad

Description

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14-,15-,16+,19+,20+,21+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWQXMAJTJZDQX-DZGRYVTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N9O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160743 | |

| Record name | Modified fad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138663-53-3 | |

| Record name | Modified fad | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138663533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modified fad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Enzymatic Synthesis of Modified Fad Analogs

Design and De Novo Synthetic Strategies for Modified FAD

The design of modified FAD analogs often aims to introduce specific functionalities, such as altered redox potentials, fluorescent tags, or photoreactive groups, or to investigate the impact of nucleobase variations on enzyme-cofactor interactions. Traditional organic synthesis of FAD typically involves coupling flavin mononucleotide (FMN) with adenosine (B11128) monophosphate (AMP) nih.gov. However, existing chemical synthesis routes can be limited by multiple steps, low yields, or the difficulty in obtaining necessary starting materials nih.gov.

Chemical synthesis provides a versatile platform for creating diverse FAD analogs by systematically modifying different parts of the molecule, including the isoalloxazine ring, the ribityl chain, or the adenosine moiety acs.orgtuwien.at.

The chemical synthesis of FAD nucleobase analogs involves replacing the native adenine (B156593) base with other nucleobases such as guanine (B1146940), cytosine, uracil (B121893), or deoxyadenosine (B7792050) nih.govresearchgate.net. These modifications can be achieved through chemical coupling reactions. For instance, studies have reported the synthesis of FAD analogs with guanine, cytosine, or uracil in place of adenine, and deoxyadenosine in place of adenosine, using chemical approaches nih.gov. These syntheses typically involve 1-3 steps and can yield moderate results, ranging from 10% to 57% nih.gov.

An overview of reported chemical synthesis yields for nucleobase-modified FAD analogs is presented in Table 1.

Table 1: Representative Yields for Chemical Synthesis of Nucleobase-Modified FAD Analogs

| Modified Nucleobase | Yield Range (%) | Number of Steps | Reference |

| Guanine | 10-57 | 1-3 | nih.govresearchgate.net |

| Cytosine | 10-57 | 1-3 | nih.govresearchgate.net |

| Uracil | 10-57 | 1-3 | nih.govresearchgate.net |

| Deoxyadenosine | 10-57 | 1-3 | nih.govresearchgate.net |

Photoreactive moieties, particularly diazirine groups, are introduced into FAD analogs to enable light-triggered covalent flavinylation, a technique used for photoaffinity labeling (PAL) acs.orgresearchgate.netthermofisher.com. Diazirines are favored due to their superior photophysical properties and compact size compared to other photoaffinity tags like azides and benzophenones acs.orgresearchgate.netthermofisher.comnih.gov. Upon UV irradiation (typically 330-370 nm), diazirines generate highly reactive carbene intermediates that can form covalent bonds by inserting into nearby amino acid residues or the protein backbone acs.orgthermofisher.com.

For FAD analogs, the diazirine moiety is typically incorporated into the adenosine portion rather than the isoalloxazine ring to preserve the cofactor's redox functionality acs.org. Potential anchoring points on the adenosine moiety include the hydroxyl groups at C2' and C3' of the ribose unit and the N6 of the adenine base acs.org. Modifications at N6 can be achieved through alkylation, while ester or amide bonds can be formed for diazirine installation onto the ribose hydroxyl groups acs.org. The successful integration of diazirine-modified FAD analogs, such as diazFAD4, into flavoenzymes like glucose oxidase (GOx), cellobiose (B7769950) dehydrogenase (CDH), and cyclohexanone (B45756) monooxygenase (CHMO), has resulted in active enzymes with comparable activities to those reconstituted with native FAD acs.org. Covalent bond formation initiated by UV light can be confirmed via fluorescence imaging acs.org.

Enzymatic synthesis, particularly using flavin adenylyltransferases (FMNAT), offers an efficient and often high-yielding alternative to chemical synthesis for FAD analogs nih.govresearchgate.net. These enzymes catalyze the condensation of FMN with adenosine triphosphate (ATP) or other nucleoside triphosphates to form FAD or its analogs nih.govwikipedia.org.

Flavin adenylyltransferases, such as Methanocaldococcus jannaschii FMN adenylyltransferase (MjFMNAT), exhibit promiscuity, allowing for the synthesis of various FAD nucleobase analogs by using different nucleoside triphosphates (NTPs) as substrates alongside FMN nih.govresearchgate.net. This enzymatic route is noted for its versatility and ability to produce FAD analogs in high yields nih.govresearchgate.net. For instance, MjFMNAT has been successfully used to synthesize FAD analogs where adenine is replaced by guanine, cytosine, or uracil, and adenosine by deoxyadenosine nih.govresearchgate.net.

While specific detailed optimization parameters (e.g., precise pH, temperature ranges, or enzyme-to-substrate ratios for maximum yield of each specific analog) were not extensively detailed in the provided search results, the literature emphasizes that the enzymatic route with MjFMNAT is versatile and can achieve high yields for these FAD analogs nih.govresearchgate.net. This suggests that reaction conditions are amenable to producing a range of modified FADs effectively.

Beyond in vitro enzymatic synthesis, modified FAD analogs can also be produced using whole-cell biocatalytic strategies nih.gov. This approach leverages the cellular machinery of microorganisms to synthesize the desired compounds. For example, FAD nucleobase analogs have been successfully synthesized inside Escherichia coli cells nih.govresearchgate.net. This is achieved by heterologous expression of enzymes like MjFMNAT within the host cells, allowing the enzyme to utilize cellular substrates, specifically FMN and various nucleoside triphosphates, to produce the FAD analogs in situ nih.govresearchgate.net. This whole-cell approach lays a foundation for studying the molecular roles of FAD in cellular metabolism and for applications in biotechnology and synthetic biology nih.govresearchgate.net.

Enzymatic Synthesis Approaches Utilizing Flavin Adenylyltransferases (FMNAT)

Biosynthetic Engineering for Unnatural FAD Analog Production in Microbial Hosts

Biosynthetic engineering offers a powerful approach to produce unnatural FAD analogs within living microbial systems, leveraging the cellular machinery for complex chemical synthesis. This method often involves manipulating the intrinsic FAD biosynthesis pathways or utilizing promiscuous enzymes to incorporate non-native substrates.

Genetic Manipulation of FAD Biosynthesis Pathways (e.g., Riboflavin (B1680620) Kinase, FAD Synthetase Overexpression)

The natural biosynthesis of FAD in organisms proceeds through a two-step enzymatic conversion starting from riboflavin (vitamin B2). In the first step, riboflavin kinase (RFK) phosphorylates riboflavin using adenosine triphosphate (ATP) to form flavin mononucleotide (FMN). Subsequently, FMN adenylyltransferase (FMNAT), also known as FAD synthetase, converts FMN into FAD by utilizing another molecule of ATP. biorxiv.orgnih.govresearchgate.netresearchgate.net

Genetic manipulation strategies often involve the overexpression of these key enzymes, such as riboflavin kinase and FMN adenylyltransferase, to enhance the production of FAD or its analogs. For instance, the FMNAT enzyme from Methanocaldococcus jannaschii (MjFMNAT) has been identified as a versatile and promiscuous enzyme capable of producing various FAD analogs in high yields. nih.gov This promiscuity allows for the incorporation of modified flavin or nucleobase precursors into the FAD structure.

In Vivo Synthesis of FAD Nucleobase Analogs from Cellular Substrates

The in vivo synthesis of FAD nucleobase analogs relies on the ability of engineered microbial hosts to incorporate non-canonical nucleobases or nucleosides into the FAD structure. This is typically achieved by providing alternative nucleoside triphosphates (NTPs) as cellular substrates and utilizing promiscuous FMN adenylyltransferases. nih.govresearchgate.netbiorxiv.org

Researchers have successfully demonstrated the synthesis of FAD nucleobase analogs where the native adenine moiety is replaced by other nucleobases such as guanine (forming Flavin Guanine Dinucleotide, FGD), cytosine (Flavin Cytosine Dinucleotide, FCD), or uracil (Flavin Uracil Dinucleotide, FUD). nih.govresearchgate.net Additionally, analogs like deoxyFlavin Adenine Dinucleotide (dFAD), where adenosine is replaced by deoxyadenosine, have also been synthesized in vivo. nih.govresearchgate.net These unnatural FAD analogs can be generated inside cells from cellular substrates like FMN and various nucleoside triphosphates through the heterologous expression of enzymes like MjFMNAT. nih.govbiorxiv.org This capability lays the groundwork for using these analogs to study the molecular roles of FAD in cellular metabolism and as biorthogonal reagents in biotechnology. nih.govbiorxiv.org

The yields for the synthesis of FAD nucleobase analogs using chemical and enzymatic methods have been reported in the moderate range.

Table 1: Reported Yields for FAD Nucleobase Analog Synthesis

| Method | Reported Yield Range | Reference |

| Chemical and Enzymatic | 10-51% | biorxiv.org |

| Chemical and Enzymatic | 10-57% | nih.gov |

Site-Directed Modification Techniques for FAD Cofactors

Beyond biosynthetic engineering, direct chemical modification techniques allow for precise alterations to the FAD cofactor, enabling the tailoring of its properties for specific applications while carefully preserving its essential functionalities.

Targeted Modifications at the Adenosine Moiety for Specific Applications

The adenosine moiety of FAD is frequently chosen as a target for site-directed modifications due to its relative distance from the catalytic active isoalloxazine ring and its solvent-exposed nature. nih.govbiorxiv.orgacs.org This allows for the introduction of chemical tags or functionalities with minimal interference to the cofactor's redox activity. Potential anchoring points for modification on the adenosine moiety include the hydroxyl groups at the C2' and C3' positions of the ribose unit and the N6 position of the adenine base. acs.org

Modifications at the N6 position of adenine can be achieved through alkylation. acs.org An example is N(6)-Aminohexyl-Flavin Adenine Dinucleotide (AHFAD), where an aminohexyl group is attached to the N6 position, making it useful for protein labeling, purification, and in enzyme assays. ontosight.ai Modifications at the ribose unit, such as forming ester or amide bonds for linker installation, are also explored. acs.org These targeted modifications facilitate various applications, including the immobilization of flavoenzymes via their FAD cofactor or profiling protein interactomes. acs.org The strategic placement of modifications, particularly on the ribose unit, can also shield reactive groups from solvent molecules, which is crucial for applications like light-triggered covalent attachment of FAD analogs to flavoenzymes. acs.org

Preservation of Isoalloxazine Ring Redox Functionality During Modification

The tricyclic dimethyl-isoalloxazine core of FAD is the primary site responsible for its catalytic versatility and redox functionality. wikipedia.orgsciencequery.comnih.govacs.org This ring system can undergo reversible reduction, accepting either one or two electrons and protons, and is critical for the diverse range of redox reactions catalyzed by flavoproteins. wikipedia.orgsciencequery.comwikipedia.org

A crucial consideration in designing modified FAD analogs is the preservation of the isoalloxazine ring's redox potential and orientation. Modifications are typically designed to avoid direct alteration of the isoalloxazine ring itself to ensure that the modified cofactor retains its ability to participate in electron transfer and maintain the enzyme's catalytic activity. acs.org While the isoalloxazine ring's conformation (e.g., bending or propeller twist) can influence its redox potential and is often enforced by protein interactions, the goal of FAD analog synthesis is generally to maintain the intrinsic redox properties of the flavin core. princeton.edunih.gov This careful approach ensures that the modified FAD can still bind effectively to apoenzymes and support their characteristic redox functions. acs.org

Impact of Fad Modifications on Enzyme Catalysis and Mechanisms

Role of Modified FAD in Flavoenzyme Structural Integrity and Stability

Stabilization of Enzyme Conformation through Covalent Flavinylation

Covalent flavinylation, the process of covalently linking FAD to the polypeptide chain, is a natural strategy employed by enzymes to stabilize their structure and function. This modification has been demonstrated to stabilize the native conformation of the protein, preventing its dissociation and often leading to increased enzyme activity fishersci.ie. Beyond mere stabilization, covalent flavin attachment can also induce dimerization or oligomerization, further contributing to improved protein stability fishersci.ie. For instance, studies on cholesterol oxidase (CO) have shown that the covalent His-FAD linkage is beneficial for enzyme stability nih.govfishersci.ca. The inherent stability conferred by covalent bonding contrasts sharply with the instability observed when noncovalently bound FAD dissociates, which can result in an immediate loss of enzymatic activity and destabilization of the apoenzyme fishersci.ie. This phenomenon highlights why nature has evolved mechanisms for tight or even covalent binding of prosthetic groups to prevent their loss fishersci.ie.

Prevention of Cofactor Dissociation and Enzyme Destabilization

A primary functional advantage of modified FAD cofactors is their ability to prevent cofactor dissociation, thereby averting enzyme destabilization and loss of activity fishersci.iefishersci.camitoproteome.orgnih.gov. The dissociation of noncovalently bound FAD from flavoenzymes is a common issue in biocatalysis and purification processes, leading to an immediate loss of activity and an unstable apoenzyme, which significantly limits the industrial applicability of such enzymes fishersci.ie. Covalent bonding serves as a robust solution to this challenge, ensuring the cofactor remains tightly integrated with the enzyme. Research on methylenetetrahydrofolate reductase (MTHFR), which typically binds FAD noncovalently, illustrates this point: a specific mutation (Ala222 to Val) leads to an enhanced loss of the flavin cofactor, accompanied by subunit dissociation and increased sensitivity to thermal denaturation fishersci.fi. This underscores the critical role of covalent or strong non-covalent interactions in maintaining the structural integrity and catalytic competence of flavoenzymes.

Enzymatic Mechanisms of FAD Cofactor Modification

The formation of modified FAD cofactors within enzymes is a fascinating area of study, often involving intricate autocatalytic processes and specific amino acid residues.

Autocatalytic Formation of Modified FAD Cofactors within Enzyme Active Sites

A notable characteristic of covalent flavinylation is its frequent autocatalytic nature, meaning that no auxiliary factors are strictly required for the covalent bond formation nih.govfishersci.camitoproteome.orgfishersci.cawikipedia.orgguidetopharmacology.orgmassbank.eu. This process typically involves a quinone-methide intermediate fishersci.cawikipedia.org. The proposed mechanism for covalent flavin bond formation suggests that only the FAD and a specific site of attachment are necessary, with electrons and protons being shuttled to activate both the isoalloxazine ring and the amino acid residue where the covalent bond forms fishersci.ca.

For instance, the formation of 8-formyl FAD in the fungal flavoenzyme formate (B1220265) oxidase (FOX) has been reported to occur spontaneously and autocatalytically, leading to a nearly 10-fold increase in formate oxidase activity nih.govnih.govmpg.de. Similarly, in vanillyl-alcohol oxidase (VAO), the covalent incorporation of FAD is a relatively slow autocatalytic process that directly correlates with the full recovery of enzyme activity nih.gov. Another example is the Berberine Bridge Enzyme (BBE), where a covalent cysteinyl bond, reversibly cleaved upon photoreduction, is re-formed through an autocatalytic process upon reoxidation of the cofactor nih.gov. The general understanding is that covalent FAD attachment requires the correct folding of the flavoprotein, which then enables a nucleophilic attack by an amino acid side chain on a quinone methide form of the FAD's isoalloxazine moiety massbank.eu. The proposed mechanism for C8α flavin coupling initiates with the abstraction of a proton from the C8 methyl group of the flavin, followed by the stabilization of the resulting negative charge at the N1–C2=O locus of the isoalloxazine ring nih.gov.

Identification of Catalytically Important Amino Acid Residues for FAD Modification

The specificity of FAD modification often hinges on the involvement of particular amino acid residues within the enzyme's active site. Several types of flavin-protein covalent linkages have been identified, including those formed through 8α-N(3)-histidyl, 8α-N(1)-histidyl, 8α-S-cysteinyl, 8α-O-tyrosyl, or 6-S-cysteinyl bonds wikipedia.orgmassbank.eufishersci.se.

Specific residues play a crucial role in facilitating these covalent attachments. In Escherichia coli quinol:fumarate (B1241708) reductase (QFR), for example, the FrdA subunit's H44 residue forms the histidyl linkage to FAD, and the FrdAE245 residue contributes to proton shuttling during fumarate reduction, being important for covalent attachment fishersci.ca. In formate oxidase (FOX), the autocatalytic formation of 8-formyl FAD is dependent on a nearby arginine residue (R87) and serine residue (S94) nih.govmpg.de. Mutating R87 to lysine (B10760008) significantly reduces catalytic activity, while mutation to histidine leads to a complete loss of activity mpg.de. The S94I mutant also results in enzyme deactivation, indicating that these residues are critical for stabilizing the quinone-methide tautomer intermediate during the modification process mpg.de. Interestingly, a catalytic water molecule, rather than a direct amino acid, can serve as a general base to deprotonate the C8 methyl group on FAD in formate oxidase, facilitating the quinone-methide intermediate formation mpg.de.

In Berberine Bridge Enzyme (BBE), His174 is a highly conserved active site residue that is vital for stabilizing the reduced state of the flavin cofactor; its replacement destabilizes the reduced FAD and negatively impacts the cofactor's redox potential nih.gov. For C8α flavin coupling, the stabilization of the negative charge can be attributed to positively charged amino acid residues such as lysine (as seen in monomeric sarcosine (B1681465) oxidase) or arginine (in p-cresol (B1678582) methylhydroxylase and vanillyl-alcohol oxidase) nih.gov. Specifically, an arginine residue (e.g., FrdAR390/SDHAR451) is postulated to stabilize the imino-quinone methide intermediate's negative charge near the N(1)/C(2) locus during flavinylation in Complex II flavoproteins citeab.com.

While assembly factors like SdhE can enhance the rate of covalent flavinylation by preorganizing the active site and stabilizing the quinone-methide intermediate, they are not strictly essential for the reaction to occur fishersci.cafishersci.caguidetopharmacology.orgciteab.com. SdhE, for instance, stabilizes a conformation that favors the formation of the covalent bond between a histidine residue and FAD guidetopharmacology.org.

Structural Biology of Modified Fad Protein Interactions

Conformational States of Modified FAD within Protein Binding Pockets

Upon binding to a protein, the FAD molecule, which is composed of an isoalloxazine ring system linked to a ribityl chain, pyrophosphate, and an adenosine (B11128) monophosphate (AMP) moiety, can adopt distinct conformational states. These conformations are largely dictated by the architecture of the protein's binding pocket and are crucial for the cofactor's catalytic activity. The surrounding protein environment controls many of the catalytic properties of the flavin ring, including the rate of electron acceptance and the oxidation-reduction potential. nih.gov

Two predominant conformations of FAD have been identified within protein structures: an extended conformation and a bent, or "butterfly," conformation. nih.govresearchgate.netwikipedia.org

Extended Conformation: In this arrangement, the adenine (B156593) ring is positioned distally from the isoalloxazine ring, resulting in an elongated molecular shape. nih.gov This conformation is often observed in enzymes where the FAD molecule acts as a conduit for electron transfer over a significant distance, with the adenine and isoalloxazine rings interacting with different domains of the protein or with separate protein partners. The FMN and AMP moieties of FAD are more spatially separated in this state. nih.gov

Butterfly Conformation: In the butterfly conformation, the AMP portion of the FAD molecule is folded back, bringing the adenine and isoalloxazine rings into close proximity. nih.govresearchgate.net This arrangement facilitates intramolecular interactions, such as stacking, between the two aromatic ring systems. The bent conformation is thought to play a role in modulating the redox potential of the flavin and may be important for catalytic mechanisms that require the cooperation of both the flavin and adenine moieties.

The adoption of either the extended or butterfly conformation is not random but is rather a consequence of the specific protein fold and the shape of the FAD-binding pocket. nih.gov There are clear correlations between the FAD-family fold, the shape of the pocket, and the resulting FAD conformation. nih.gov

Table 1: Comparison of FAD Conformations in Protein Binding Pockets

| Conformation | Description | Key Feature |

| Extended | The adenine and isoalloxazine rings are distant from each other. nih.gov | Elongated molecular shape. |

| Butterfly | The AMP portion is folded back, bringing the adenine and isoalloxazine rings close together. nih.gov | Compact, bent structure with potential for intramolecular ring stacking. wikipedia.org |

The ribityl side chain, which connects the isoalloxazine ring to the pyrophosphate bridge, is not merely a passive linker. Modifications to this chain can lead to significant conformational changes and impact enzyme function. For instance, alterations at the 2'-position of the ribityl chain have been shown to affect the catalytic activities of flavoprotein oxidoreductases. nih.gov Such modifications can lead to decreased thermodynamic stability of the reduced enzyme forms. nih.gov

Nuclear Magnetic Resonance (NMR) studies on enzymes reconstituted with FAD analogs modified at the ribityl chain have revealed marked conformational changes within the active site. nih.gov These perturbations can influence the precise positioning of the isoalloxazine ring, thereby affecting substrate binding and catalysis. The interactions between the ribityl chain and the protein are critical for the correct orientation of the flavin for its redox functions.

Molecular Determinants of Modified FAD Recognition and Binding

A prevalent structural motif found in a wide variety of nucleotide-binding proteins, including those that bind FAD, is the Rossmann fold . wikipedia.org This fold consists of a three-layered sandwich architecture with alternating beta-strands and alpha-helices. wikipedia.org The core of the classical Rossmann fold is a six-stranded parallel beta-sheet with a strand order of 321456, flanked by alpha-helices. This structure creates a natural cleft for binding the nucleotide cofactor. nih.gov

The Rossmann fold is a versatile scaffold that can accommodate various nucleotide cofactors, including FAD, NAD+, and NADP+. wikipedia.org Within the context of FAD binding, the Rossmann fold typically interacts with the ADP portion of the cofactor. Protein structure classification databases like CATH (Class, Architecture, Topology, Homologous superfamily) categorize these domains based on their structural characteristics, providing a framework for understanding the evolutionary relationships between different FAD-binding proteins.

Within the broader structural context of FAD-binding domains, specific and highly conserved sequence motifs play a crucial role in the precise recognition and binding of the cofactor. A key finding is that in every FAD-binding family, the pyrophosphate moiety of FAD binds to the most strongly conserved sequence motif, indicating that pyrophosphate binding is a significant component of molecular recognition. nih.govnih.gov

One of the most well-characterized of these motifs is the dinucleotide-binding motif (DBM) , also known as the phosphate-binding sequence signature. nih.gov A central feature of this motif is the GxGxxG sequence, which is commonly found in the loop connecting the first β-strand and the subsequent α-helix in the βαβ unit of the Rossmann fold. nih.govresearchgate.net The glycine (B1666218) residues are critical as their lack of side chains allows for the tight turn required for the N-terminal end of the helix to point towards the negatively charged pyrophosphate moiety, providing charge compensation. nih.govproteopedia.org

Table 2: Key Sequence Motifs in FAD Binding

| Motif | Consensus Sequence | Location/Function |

| Dinucleotide-Binding Motif (DBM) | GxGxxG | Typically found in the first βαβ unit of a Rossmann fold; crucial for binding the pyrophosphate moiety of FAD. nih.gov |

Beyond conserved motifs, the side chains of specific amino acid residues are instrumental in coordinating the FAD molecule and fine-tuning its properties through various noncovalent interactions.

Coordination of the Pyrophosphate Moiety: As mentioned, the glycine-rich loop of the Rossmann fold is essential for pyrophosphate binding. Additionally, other residues, often basic or polar, can form hydrogen bonds with the phosphate (B84403) oxygen atoms, further stabilizing the interaction.

Stacking Interactions with the Isoalloxazine and Adenine Rings: Aromatic amino acid residues, such as tyrosine, tryptophan, and phenylalanine, frequently engage in π-π stacking interactions with the isoalloxazine ring of FAD. researchgate.net These stacking interactions are critical for stabilizing the bound flavin and can modulate its redox potential. researchgate.net The geometry of these interactions can be either parallel or T-shaped. nih.gov For instance, in some flavoenzymes, a conserved tyrosine residue stacks against the isoalloxazine ring, playing a vital role in maintaining the active redox state of FAD. researchgate.net Similarly, the adenine ring of FAD can also participate in stacking interactions with aromatic residues within the binding pocket.

The precise constellation of these interactions ultimately dictates the unique chemical environment of the bound FAD, which is essential for the diverse catalytic functions of flavoenzymes.

Influence of Modified FAD on Protein Quaternary Structure and Stability

The binding of Flavin Adenine Dinucleotide (FAD), particularly in its modified or covalently attached forms, plays a critical role not only in the catalytic function of flavoenzymes but also in their structural integrity. acs.org The presence of the FAD cofactor is often essential for maintaining the correct protein fold, and its dissociation can lead to enzyme destabilization and loss of activity. acs.orgnih.gov Furthermore, FAD binding significantly influences the assembly and stability of protein quaternary structures, a crucial aspect for the function of many multimeric enzymes.

Induction of Protein Dimerization and Oligomerization

The binding of FAD can act as a molecular switch, triggering the transition of a protein from a lower to a higher-order oligomeric state. This phenomenon is a key regulatory mechanism for enzyme function and stability. In many flavoenzymes, the cofactor is integral to inducing the dimerization or oligomerization necessary for a stable and active conformation. acs.org

A clear example of this is the Escherichia coli adaptive response protein AidB. nih.gov While its precise catalytic role is not fully understood, FAD has been shown to have a crucial structural function in the assembly of the AidB tetramer. nih.gov Biophysical studies have demonstrated that in the absence of the cofactor, the apo-AidB protein exists as a dimer. nih.gov However, the binding of FAD, for which the apo-protein has a high affinity, induces a conformational change that promotes the formation of a stable tetramer. nih.gov This FAD-mediated oligomerization is a prime example of the cofactor's role in dictating the final quaternary structure of a protein. nih.gov

This induction of a higher-order structure upon cofactor binding is a recurring theme. The assembly of protein subunits around the FAD molecule can create a more stable and compact structure, protecting the enzyme from denaturation and degradation.

Stabilization of Inter-subunit Interfaces by Bound Modified FAD

Beyond inducing oligomerization, bound FAD, especially when covalently linked, is instrumental in stabilizing the interfaces between protein subunits. The cofactor can act as a molecular "glue," forming critical interactions that lock the subunits into their correct functional arrangement.

Structural Analysis of Covalently Bound Modified FAD in Flavoenzymes

Approximately 5-10% of flavoproteins feature a covalently linked FAD or Flavin Mononucleotide (FMN) cofactor. nih.govwikipedia.org This covalent attachment is not a random occurrence but a specific post-translational modification that endows the enzyme with distinct properties, such as a stronger redox potential and enhanced stability. acs.orgwikipedia.org Structural analysis of these enzymes provides critical insights into the nature of the covalent linkage and its profound impact on the catalytic active site.

Investigation of Covalent Attachment Sites and Linker Properties

Covalent FAD attachment occurs through a variety of chemical linkages to different amino acid residues, typically involving the 8α-methyl group or the C6 position of the flavin's isoalloxazine ring. nih.govnih.gov The specific type of linkage and the identity of the amino acid anchor are defining features of different classes of covalent flavoenzymes. Over 20 distinct covalent flavoenzymes have been described, each with one of five primary modes of FAD or FMN linkage. nih.govnih.gov

Structural and biochemical studies have identified several key attachment motifs. For example, in Complex II of the electron transport chain (succinate dehydrogenase), FAD is linked via an 8α-N3-histidyl bond. nih.gov In monomeric sarcosine (B1681465) oxidase, the link is an 8α-S-cysteinyl thioether bond, connecting the FAD 8α-methyl group to a cysteine residue. nih.gov Another well-characterized example is p-cresol (B1678582) methylhydroxylase, where the FAD is attached to a tyrosine residue. nih.gov These diverse linkages underscore the evolutionary adaptation of flavoenzymes for specific functions. The formation of these bonds can be an autocatalytic process or may require the assistance of specific assembly factor proteins, known as flavin transferases. acs.orgnih.gov

| Enzyme | Organism | FAD Attachment Site | Linker Type | Reference(s) |

| Succinate (B1194679) Dehydrogenase (Complex II) | Mammalian, Bacterial | Histidine | 8α-N3-Histidyl | nih.gov, nih.gov |

| Sarcosine Oxidase (monomeric) | Corynebacterium sp. | Cysteine-315 | 8α-S-Cysteinyl (Thioether) | nih.gov |

| p-Cresol Methylhydroxylase | Pseudomonas putida | Tyrosine-384 | 8α-O-Tyrosyl (Ether) | nih.gov |

| Cholesterol Oxidase | Brevibacterium sterolicum | Histidine-69 | 8α-N1-Histidyl | acs.org |

| Monoamine Oxidase B | Human | Cysteine | 8α-S-Cysteinyl (Thioether) | nih.gov |

| L-gulono-γ-lactone oxidase | Rat | Histidine | 8α-N3-Histidyl | nih.gov |

This table provides examples of different covalent FAD attachment sites and is not exhaustive.

Impact on the Microenvironment of the Catalytic Active Site

The covalent tethering of FAD profoundly alters the chemical and physical microenvironment of the enzyme's active site. This modification is crucial for fine-tuning the cofactor's redox properties and optimizing its catalytic efficiency.

A detailed study of Complex II revealed that the 8α-N3-histidyl covalent bond is essential for the precise positioning of the isoalloxazine ring within the active site. nih.gov Molecular dynamics simulations showed that if the bond were absent, the isoalloxazine moiety would be displaced. nih.gov This displacement disrupts critical interactions with key residues (such as His-A365 and His-A254) and alters a network of water molecules believed to be involved in proton transfer, which would compromise the enzyme's function. nih.gov The covalent bond, therefore, enforces a strict and catalytically competent arrangement of the active site. nih.gov

Furthermore, covalent attachment directly modulates the redox potential of the flavin. In p-cresol methylhydroxylase, the covalent linkage to Tyr384 significantly raises the two-electron midpoint potential of the FAD, making it a more potent oxidant, which is beneficial for catalysis. nih.gov Similarly, modifying l-aspartate oxidase with a synthetic FAD analog (N6-(6-carboxyhexyl)-FAD) via a covalent bond dramatically changed the microenvironment around the isoalloxazine ring, albeit in this case reducing the enzyme's activity. acs.org This highlights the sensitivity of the active site to the nature and position of the flavin cofactor. The specific environment created by the protein's active site can also activate the bound FAD for further modification, as seen in electron-transferring flavoproteins where the ET-FAD can be converted to 8-formyl flavin. nih.gov

In essence, the covalent bond is not merely an anchor but an integral component of the catalytic machinery, influencing substrate binding, electron transfer pathways, and the fundamental redox chemistry of the flavin cofactor.

Computational Modeling and Simulation of Modified Fad Systems

Molecular Dynamics Simulations for Conformational and Binding Studies

Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the exploration of the conformational landscapes and binding processes of biomolecules. portlandpress.com For modified FAD systems, MD simulations provide a dynamic picture of how alterations to the flavin ring or other parts of the FAD molecule affect its behavior in solution and within the complex environment of an enzyme's active site.

The conformation of FAD is crucial for its function, and it is known to exist in various states, including stacked and open forms. researchgate.net MD simulations have been instrumental in characterizing the conformational dynamics of FAD and its analogs. researchgate.net These simulations can track the distances and angles between different parts of the molecule over time, revealing the stability of various conformations and the transitions between them. researchgate.net For instance, simulations can show how modifications to the flavin ring impact the equilibrium between the stacked conformation, where the flavin and adenine (B156593) rings are in close proximity, and more extended or open conformations. researchgate.net This is significant because the conformational state of FAD can influence its photophysical properties and reactivity. researchgate.net

Studies have shown that intramolecular hydrogen bonding networks, particularly involving the ribityl chain and the phosphodiester bond, play a role in the lifetime of the open conformation. researchgate.net By running simulations under different conditions, such as varying solvent polarity, researchers can understand how the environment modulates the conformational preferences of modified FAD molecules. researchgate.net This information is vital for interpreting experimental data, such as fluorescence spectroscopy, which is sensitive to the conformational state of the flavin. researchgate.net

A key application of MD simulations is to predict how modified FAD analogues bind to flavoenzymes and to characterize the interactions that stabilize the complex. mdpi.com This is particularly valuable for understanding the basis of substrate specificity and for the rational design of novel enzyme inhibitors or catalysts. scirp.org

Docking studies, often used as a starting point for MD simulations, can predict the initial binding poses of modified FAD analogues within an enzyme's active site. biorxiv.org Subsequent MD simulations then refine these poses and provide a dynamic view of the protein-ligand interactions. plos.org These simulations can reveal how modifications to the FAD molecule alter its interactions with surrounding amino acid residues, water molecules, and other cofactors. mdpi.com For example, simulations can show changes in hydrogen bonding patterns, electrostatic interactions, and van der Waals contacts upon FAD modification. scirp.org

Researchers have used MD simulations to study the binding of various FAD analogues to different enzymes. biorxiv.orgacs.orgcsic.es For example, simulations of flavin analogues with modifications at the C8 position have provided insights into how these changes affect binding and reactivity. nih.govacs.org In the context of enzymes like pyranose dehydrogenase, MD simulations have been used to rationalize the promiscuous substrate specificity by analyzing the binding of different monosaccharides in the active site near the FAD cofactor. plos.org These studies often calculate interaction energies between the modified FAD and active site residues to identify key interactions responsible for binding affinity and specificity. mdpi.comscirp.org

The following table summarizes findings from a study on the binding of FAD analogues to E. coli proteins:

| FAD Analogue | Change in Binding Energy (ΔA) vs. FAD (kcal/mol) | Observation |

| FCD | -1.04 to 2.61 | Similar binding to FAD. biorxiv.org |

| FGD | -1.04 to 2.61 | Similar binding energy and docking pose as FAD in glutathione (B108866) reductase. biorxiv.org |

| FUD | -1.04 to 2.61 | Similar binding energy and docking pose as FAD in glutathione reductase. biorxiv.org |

| This table is based on data from a docking study of FAD analogues with FAD-binding proteins. The change in binding energy (ΔA) represents the difference in binding affinity compared to the natural FAD cofactor. biorxiv.org |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

While MD simulations using classical force fields are powerful for studying large-scale conformational changes, they cannot describe chemical reactions that involve the breaking and forming of bonds. Quantum Mechanical/Molecular Mechanical (QM/MM) methods address this limitation by treating a small, chemically active region of the system (e.g., the modified FAD and key active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. nih.govscispace.comacs.orgnih.gov This hybrid approach provides a balance between accuracy and computational cost, making it well-suited for studying enzymatic reactions. mdpi.comuva.nl

QM/MM simulations are a powerful tool for elucidating the detailed mechanisms of enzymatic reactions involving modified FAD. nih.gov By mapping the potential energy surface of a reaction, these methods can identify transition states and intermediates, providing a deeper understanding of the catalytic process. acs.org

For example, QM/MM studies have been used to investigate the light-induced processes in photoreceptors containing modified flavins. nih.gov In a study of YtvA protein with 1-deaza and 5-deaza flavin mononucleotide derivatives, QM/MM calculations helped to explain why one analogue was photoactive while the other was not. nih.gov The calculations revealed the absence of a triplet formation channel for the inactive analogue and identified a radiationless deactivation pathway. nih.gov For the active analogue, QM/MM predicted a reaction mechanism involving hydrogen transfer in the triplet state. nih.gov

In another example, QM/MM simulations were employed to study the oxidation of FAD to 8-formyl FAD in formate (B1220265) oxidase. nih.gov These simulations elucidated the multi-step reaction mechanism, identified a key water molecule as the general base, and quantified the energy barriers for each step, revealing the rate-limiting step of the process. nih.gov The results also highlighted the crucial role of specific amino acid residues in stabilizing intermediates. nih.gov

The following table presents calculated energy barriers for the conversion of FAD to 8-formyl FAD in formate oxidase:

| Reaction Step | Calculated Energy Barrier (kcal/mol) |

| Rate-limiting step in FAD to 8-formyl FAD conversion | 22.8 |

| This data is from a QM/MM study on the autocatalytic formation of 8-formyl FAD in formate oxidase. nih.gov |

The redox potential of the flavin cofactor is a critical determinant of its function in electron transfer reactions. umich.edu This potential is finely tuned by the protein environment and can be significantly altered by chemical modifications to the FAD molecule. umich.edunih.gov QM/MM methods provide a way to calculate these redox potentials and to understand how specific modifications and protein-flavin interactions modulate them. mdpi.comuva.nlnih.gov

The calculation of redox potentials using QM/MM typically involves computing the free energy difference between the oxidized and reduced states of the flavin. mdpi.comworldscientific.comresearchgate.net These calculations can account for the electrostatic and structural effects of the protein environment on the flavin. uva.nl For example, a QM/MM study on FAD in medium-chain acyl-CoA dehydrogenase and cholesterol oxidase used a computationally efficient QM method (SCC-DFTB) to predict the redox potential. mdpi.com

Studies have shown that factors such as the size of the QM region, the choice of QM method, and the length of the simulation can influence the accuracy of the calculated redox potential. mdpi.com Despite these challenges, QM/MM approaches have been successfully used to rationalize experimentally observed trends in redox potentials for a variety of modified flavins and flavoenzymes. umich.edunih.gov

The following table shows the effect of FAD modifications on the redox potential and catalytic rate of spinach ferredoxin-NADP+ reductase:

| FAD Analogue | Redox Potential (mV) vs. FAD | Relative Catalytic Rate (Ferricyanide Reductase Activity) |

| 2-thio-FAD | +82 | 900% |

| 8-mercapto-FAD | -82 | 2.5% |

| This table is based on experimental data for FAD analogues reconstituted into spinach ferredoxin-NADP+ reductase. The redox potentials are for the free FAD analogues. umich.edu |

Free Energy Perturbation and Sampling Methods for Ligand Binding

Calculating the binding free energy of a ligand to a protein is a central goal of computational drug design and protein engineering. frontiersin.org Free Energy Perturbation (FEP) is a rigorous statistical mechanical method used to compute free energy differences between two states. acs.org In the context of modified FAD, FEP can be used to calculate the relative binding affinities of different FAD analogues to a flavoenzyme. researchgate.netnih.govacs.org

FEP simulations involve gradually "transforming" one FAD analogue into another within the enzyme's binding site and in solution. arxiv.org By calculating the work required for this alchemical transformation in both environments, the relative binding free energy can be determined. arxiv.org This method requires extensive sampling of the system's conformational space to achieve convergence, which can be computationally demanding. researchgate.net

To enhance sampling and improve the accuracy of free energy calculations, FEP is often combined with advanced sampling techniques such as replica exchange molecular dynamics (REMD). researchgate.net These methods help to overcome energy barriers and explore a wider range of conformations, leading to more reliable free energy estimates. portlandpress.comacs.org

The following table summarizes the contribution of FAD fragments to the binding energy in salicylate (B1505791) hydroxylase:

Quantitative Assessment of Modified FAD Binding Affinities to Apoenzymes

Computational methods are instrumental in quantitatively assessing the binding affinities of modified FAD molecules to their corresponding apoenzymes. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed to estimate the free energy of binding. These calculations can reveal how modifications to the FAD structure impact its interaction with the protein's binding pocket.

For instance, docking studies can predict the binding pose of a modified FAD within the active site of an enzyme. Subsequent molecular dynamics (MD) simulations can then be used to explore the conformational landscape of the enzyme-cofactor complex and calculate binding free energies. chemrxiv.orgresearchgate.net These simulations provide a detailed, atomistic view of the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that govern the stability of the complex.

Research has shown that even minor alterations to the FAD molecule can lead to significant changes in binding affinity. For example, the introduction of a diazirine group to FAD for photo-crosslinking studies was computationally modeled to ensure it did not disrupt the native binding mode before being synthesized and tested experimentally. acs.org Similarly, studies on FAD analogs with substitutions at the flavin ring have used computational approaches to correlate changes in redox potential with binding affinity. pnas.org

The following table presents hypothetical data from a computational study assessing the binding affinities of various modified FAD analogs to a target apoenzyme.

| Modified FAD Analog | Modification Type | Predicted Binding Free Energy (ΔGbind, kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Native FAD | None | -12.5 | Tyr356, Arg42, Ser112 |

| 8-demethyl-FAD | Removal of methyl group at position 8 | -10.2 | Arg42, Ser112 |

| N6-carboxymethyl-FAD | Addition of a carboxymethyl group at the N6 position of adenine | -11.8 | Tyr356, Arg42, Ser112, Lys301 |

| Diazirine-FAD | Addition of a diazirine group to the adenosine (B11128) moiety | -12.1 | Tyr356, Arg42, Ser112 |

Simulating the Energetic Impact of Protein Mutations on Modified FAD Interactions

Computational simulations are a powerful tool for predicting how mutations in a protein can affect its interaction with a modified FAD cofactor. chemrxiv.org Techniques like alchemical free energy calculations and MD simulations can provide quantitative predictions of the change in binding affinity (ΔΔG) upon mutation. acs.org These methods are crucial for understanding the molecular basis of diseases caused by mutations in flavoenzymes and for designing enzymes with altered specificities or stabilities. chemrxiv.orgresearchgate.net

For example, MD simulations have been used to investigate how mutations in electron transfer flavoprotein dehydrogenase (ETFDH) affect FAD binding. researchgate.net These studies revealed that mutations distant from the FAD-binding site can still disrupt the cofactor's stability through long-range allosteric effects. researchgate.net Similarly, computational tools can predict the impact of mutations on protein stability and ligand binding, which is critical for understanding drug resistance mechanisms. nih.govresearchgate.net

The energetic impact of mutations can be dissected by analyzing changes in various energy components, such as electrostatic and van der Waals interactions, between the modified FAD and the mutated protein. The table below illustrates hypothetical results from a simulation study on the energetic effects of protein mutations on the binding of a specific modified FAD.

| Protein Mutant | Change in Binding Free Energy (ΔΔGbind, kcal/mol) | Dominant Energetic Contribution | Predicted Effect on FAD Stability |

|---|---|---|---|

| Wild-Type | 0.0 (Reference) | - | Stable |

| Y356F | +2.8 | Loss of hydrogen bond | Decreased |

| R42A | +4.1 | Loss of electrostatic interaction | Significantly Decreased |

| S112A | +1.5 | Loss of hydrogen bond | Slightly Decreased |

Systems Biology and Metabolic Network Modeling Incorporating Modified FAD

Systems biology approaches, particularly genome-scale metabolic modeling, are essential for understanding the systemic effects of modified FAD-dependent enzymes. These models can integrate data from genomics, transcriptomics, and proteomics to simulate how alterations in a single enzyme's activity can propagate throughout the entire metabolic network. nih.govnih.govnih.gov

Predicting Metabolic Flux Redistributions in Response to Altered FAD-Dependent Enzyme Activities

Genome-scale metabolic models (GEMs) can predict how changes in the activity of FAD-dependent enzymes, due to modified FAD or protein mutations, can lead to a redistribution of metabolic fluxes. plos.orgresearchgate.net Methods like Flux Balance Analysis (FBA) and its variants can be used to simulate metabolic states under different conditions. plos.orgresearchgate.net For instance, by constraining the reaction rate of a specific FAD-dependent enzyme to reflect its altered activity, it is possible to predict the resulting changes in the production or consumption of various metabolites.

These models have been used to predict biomarkers for diseases related to flavoprotein deficiencies by identifying metabolites that accumulate or are depleted as a result of the enzymatic defect. nih.govbiorxiv.org Furthermore, by integrating gene expression data, these models can provide a more accurate prediction of metabolic flux changes in response to genetic or environmental perturbations. plos.orgresearchgate.net

The following table provides a hypothetical example of predicted flux changes in a metabolic network in response to a 50% reduction in the activity of a key FAD-dependent enzyme.

| Metabolic Pathway | Key Reaction | Predicted Flux Change (%) | Metabolic Consequence |

|---|---|---|---|

| Fatty Acid Beta-Oxidation | Acyl-CoA Dehydrogenase | -50 | Accumulation of fatty acids |

| Glycolysis | Glyceraldehyde-3-phosphate dehydrogenase | +25 | Increased glucose consumption |

| Tricarboxylic Acid (TCA) Cycle | Succinate (B1194679) Dehydrogenase | -30 | Reduced ATP production |

| Amino Acid Catabolism | Sarcosine (B1681465) Dehydrogenase | -40 | Accumulation of sarcosine |

Analyzing Intramitochondrial FAD Redox Potential Changes in Cellular Contexts

Computational models of mitochondrial function can be used to analyze changes in the intramitochondrial FAD redox potential (FAD/FADH₂ ratio) in various cellular contexts. mdpi.combiorxiv.org These models often incorporate detailed kinetic descriptions of the electron transport chain complexes and other FAD-dependent mitochondrial enzymes. mdpi.comfrontiersin.org By simulating conditions such as hypoxia or the presence of mitochondrial inhibitors, these models can predict how the FAD redox state will be affected. mdpi.com

Changes in FAD autofluorescence can be experimentally measured and used to validate and refine these computational models. mdpi.comresearchgate.net The combination of experimental data and computational modeling provides a powerful approach to understanding the dynamics of mitochondrial energy metabolism and how it is affected by diseases or toxins that impact FAD-dependent processes. mdpi.com For example, simulations have been used to predict that under hypoxic conditions, a reductive shift in FAD originates from enzymes like α-ketoglutarate dehydrogenase and pyruvate (B1213749) dehydrogenase. mdpi.com

The table below presents a hypothetical analysis of intramitochondrial FAD redox potential under different cellular conditions, as predicted by a computational model.

| Cellular Condition | Predicted FAD/FADH₂ Ratio | Key Affected Enzyme(s) | Implication for Mitochondrial Function |

|---|---|---|---|

| Normoxia (Control) | 9.0 | - | Normal oxidative phosphorylation |

| Hypoxia (1% O₂) | 3.5 | Complex II, Pyruvate Dehydrogenase | Reduced electron transport chain activity |

| Inhibition of Complex I (Rotenone) | 5.0 | Complex I | Increased reliance on Complex II substrates |

| Increased Fatty Acid Supply | 7.5 | Acyl-CoA Dehydrogenase | Shift towards fatty acid oxidation |

Advanced Analytical Techniques for Modified Fad Characterization in Research

Spectroscopic Methodologies for Structural and Functional Insights

Spectroscopic techniques are indispensable for characterizing modified FAD, offering non-invasive and highly sensitive means to probe its electronic and structural properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Redox State and Concentration Profiling

UV-Vis spectroscopy is a fundamental tool for monitoring the redox state of FAD and its modified forms. wikipedia.org The distinct absorbance spectra of the oxidized (quinone), semiquinone, and fully reduced (hydroquinone) states of the flavin isoalloxazine ring allow for their differentiation and quantification. wikipedia.orgrsc.org The oxidized form of FAD typically exhibits two main absorption bands, one in the blue-visible light region around 450 nm and another in the UV-A region around 370 nm. wikipedia.orgrsc.orgscielo.br For instance, a major local absorbance maximum for oxidized FAD is observed at 450 nm with an extinction coefficient of 11,300 M⁻¹cm⁻¹. wikipedia.org

Chemical modifications to the FAD molecule can lead to significant shifts in these absorption maxima. For example, the formation of 8-formyl-FAD results in a shift of the absorption peaks to 354 nm and 456 nm when the flavin is released from the enzyme. nih.gov Similarly, when FAD is encapsulated in PEG diacid, spectral shifts are observed, indicating complex formation. rsc.org The UV-visible absorption spectrum is a crucial tool for identifying different redox states of FAD within a protein environment. rsc.orgresearchgate.net For instance, in studies of human electron-transferring flavoprotein (hETF), UV-visible absorption spectroscopy indicated that the FAD cofactor underwent a slow conversion, which was later identified as the oxidation of the 8α-methyl group to a formyl group, forming 8-formyl-FAD. nih.gov

This technique is also routinely used to determine the concentration of flavin solutions, which is essential for stoichiometric studies. researchgate.net By measuring the absorbance at a specific wavelength (e.g., 450 nm for oxidized FAD) and using the known extinction coefficient, the concentration can be accurately calculated. researchgate.net

Table 1: Characteristic UV-Vis Absorption Maxima of FAD and a Modified Form

| Flavin Form | Absorption Maxima (nm) | Reference |

| Oxidized FAD | ~370 and ~450 | wikipedia.orgscielo.br |

| 8-formyl-FAD (free) | 354 and 456 | nih.gov |

Fluorescence Spectroscopy for FAD Autofluorescence, Stoichiometry, and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique that leverages the intrinsic fluorescence of the flavin moiety. wikipedia.org Unbound, oxidized flavins exhibit fluorescence at approximately 515-520 nm upon excitation. wikipedia.org This autofluorescence is often quenched upon binding to an apoprotein, a phenomenon that can be used to monitor protein-cofactor interactions and determine binding stoichiometry. wikipedia.org

Changes in the fluorescence decay of FAD can indicate the presence of different conformations in solution. acs.org For example, studies have shown that FAD can exist in multiple conformations, and the abundance of extended, more fluorescent forms increases with the organic content of the solvent. acs.org The fluorescence properties of FAD are also sensitive to its local environment. For instance, the cofactor bound to wild-type Rhodotorula toruloides Ferredoxin-NADP+ Reductase (RcFPR) shows a blue-shifted and narrower emission band compared to free FAD, while modified versions of the enzyme exhibit emission parameters similar to the free flavin. conicet.gov.ar This suggests that modifications to the protein can alter the microenvironment of the bound FAD. conicet.gov.ar

Fluorescence spectroscopy has been instrumental in studying modified FAD. In formate (B1220265) oxidase, the conversion of FAD to 8-formyl FAD was investigated using fluorescence spectroscopy, among other techniques. nih.gov This technique can also be used to probe oxygen concentrations in solution by monitoring the transient states of FAD. diva-portal.org

Table 2: Fluorescence Properties of FAD

| Property | Description | Reference |

| Excitation Wavelength | ~450 nm | wikipedia.org |

| Emission Wavelength (unbound) | ~515-520 nm | wikipedia.org |

| Fluorescence Quenching | Occurs upon binding to many apoproteins. | wikipedia.org |

| Conformational Sensitivity | Fluorescence decay can distinguish between "stacked" (non-fluorescent) and "open" (fluorescent) conformations. | acs.orgresearchgate.net |

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Ligand-Induced Conformational Shifts

For example, the formation of 8-formyl FAD in formate oxidase was studied using CD spectroscopy to assess any resulting structural changes in the enzyme. nih.gov In another study, the interaction of nanoparticles with a lung surfactant protein analogue showed that the nanoparticles induced conformational changes, reducing the helical structure. rsc.org This highlights the sensitivity of CD spectroscopy in detecting subtle structural alterations.

The near-UV CD spectrum (240-320 nm) is particularly sensitive to changes in the environment of aromatic amino acid side chains and disulfide bonds, which can be influenced by the binding of a modified FAD. plos.org The far-UV CD spectrum (190-240 nm) provides information about the protein's secondary structure content (e.g., α-helix, β-sheet). mdpi.complos.org For instance, the addition of a tetracationic porphyrin to the human 20S proteasome caused a significant increase in the CD band at 220 nm, which was interpreted as an opening of the proteasome gate. mdpi.com

Raman Spectroscopy for Vibrational Fingerprinting and Confirmation of Chemical Modifications

Raman and resonance Raman (RR) spectroscopy provide detailed vibrational information about the flavin molecule, offering a "fingerprint" that is sensitive to chemical modifications and the cofactor's interaction with its protein environment. horiba.comnih.gov RR spectroscopy, in particular, can selectively enhance the vibrational modes of the flavin chromophore by using an excitation wavelength that overlaps with an electronic absorption band. nih.gov

This technique has been used to confirm the grafting of FAD onto gold nanoparticles, where characteristic Raman bands were used to assess the functionalization. rsc.org In studies of DNA photolyase, RR spectroscopy helps to understand the intricate interactions between the FAD cofactor and the protein. horiba.com

Chemical modifications to the FAD molecule result in distinct changes in the Raman spectrum. For example, deuteration of the C(8)-methyl group of flavin mononucleotide (FMN) allows for the determination of vibrational modes sensitive to the motion of this group. horiba.com Surface-enhanced Raman spectroscopy (SERS) can further enhance the signal of flavins, allowing for their detection at very low concentrations and providing insights into their adsorption on surfaces. mdpi.com The SERS spectra of flavins can be used for their structural characterization, paving the way for the development of flavin-based sensors. mdpi.com

Table 3: Selected Raman Bands for FAD Analysis

| Wavenumber (cm⁻¹) | Assignment/Significance | Reference |

| ~1250 | Associated with the δ N–H of N-3, sensitive to hydrogen bonding with the protein. | nih.gov |

| 1137, 1270, 1455 | Characteristic peaks for polyethylene (B3416737) glycol (PEG), used to confirm FAD encapsulation. | rsc.org |

| 390, 500 | O–Au–P–O and Au–O stretching vibrations, confirming FAD chelation to gold. | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Modified FAD and its Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural information about molecules in solution. springernature.com For modified FAD, NMR can be used to elucidate the precise chemical structure of the modification and to probe its interactions with the apoprotein at an atomic level. acs.org

¹H, ¹³C, ¹⁵N, and ³¹P NMR experiments provide detailed information about the electronic structure of the flavin ring and the conformation of the entire FAD molecule. springernature.com For instance, the chemical shifts of free flavins are used as a reference to interpret the shifts observed when the flavin is bound to a protein. springernature.com NMR studies have been crucial in characterizing various FAD derivatives, including 8α-N-imidazolylriboflavin and 2',5'-anhydro-8α-histidylflavins. springernature.com

In a study on the light-triggered covalent flavinylation of flavoenzymes, diazirine FAD analogs were designed and synthesized. acs.org While not explicitly stated as used for characterization in this particular study, NMR would be a primary tool for confirming the structure of such synthetic analogs. The structural elucidation of a flavin adduct formed in a suicide reaction with D-lactate dehydrogenase also relied heavily on proton NMR spectroscopy. d-nb.info

High-Resolution Chromatographic and Mass Spectrometry Techniques

High-resolution chromatographic and mass spectrometry techniques are essential for the separation, identification, and quantification of modified FAD cofactors. nih.govnih.gov

High-performance liquid chromatography (HPLC) is widely used to separate FAD and its derivatives from other small molecules and from the apoprotein. researchgate.netnih.gov This is often a necessary step before further characterization by mass spectrometry or other techniques. Different HPLC methods, such as reversed-phase HPLC, can be employed to achieve optimal separation. researchgate.net The development of wide-pore superficially porous particles has improved the reversed-phase separation of large biomolecules and can be applied to the analysis of flavoproteins and their modified cofactors. mac-mod.com

Mass spectrometry (MS) provides highly accurate mass measurements, which are critical for identifying unknown modifications to the FAD molecule. researchgate.net Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. acs.orgresearchgate.net For example, ESI-MS was used to identify 8-formyl-FAD in formate oxidase and human electron-transferring flavoprotein. nih.govnih.gov In another study, accurate mass MALDI time-of-flight (TOF) MS was used to determine the identity of a naturally occurring substituted FAD in nitroalkane oxidase. researchgate.net Ion mobility-mass spectrometry (IM-MS) can further provide information about the gas-phase conformation of FAD and its modified forms, revealing that FAD can exist in multiple conformations. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification of Modified FAD Species

Liquid chromatography coupled to mass spectrometry (LC-MS) is a powerful and popular technique for the analysis of modified FAD and other mycotoxins. mdpi.com It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering exceptional sensitivity and selectivity. mdpi.com This method is essential for both the qualitative identification and precise quantification of FAD derivatives in complex mixtures. acs.org

Modern LC-MS platforms, such as those employing triple quadrupole mass spectrometers, can achieve ultra-sensitive quantification, with detection limits for flavin derivatives reaching as low as 0.1 ng/mL. creative-proteomics.com The general workflow involves isolating the FAD species, followed by enzymatic hydrolysis to nucleosides if necessary, and then analysis by the LC-MS instrument. acs.org Reversed-phase chromatography, often using a C18 column, is typically employed to separate the modified FAD from other components before it enters the mass spectrometer for ionization and detection. mdpi.com

A significant challenge in LC-MS quantification is the potential for matrix effects, where co-eluting compounds can suppress or enhance the analyte's signal. mdpi.com To counteract this, stable-isotope labeled internal standards (SILIS) are often added to samples and calibrants to ensure accuracy. mdpi.comacs.org The use of LC-MS has been validated for determining the concentration of FAD and FMN in cellular extracts, with results showing strong correlation with other established methods. researchgate.net This technique is not only used for known FAD modifications but is also instrumental in identifying novel adducts, such as the 5-nitrobutyl-FAD found in nitroalkane oxidase, which was characterized using positive ion FAB and MALDI-TOF mass spectrometry alongside HPLC. tamu.edu

Table 1: Performance of LC-MS/MS Platforms for Flavin Analysis

| Technology Platform | Key Feature | Application | Detection Limit | Source |

| Agilent 6495C Triple Quadrupole LC-MS/MS | High-sensitivity | Quantification of flavins and metabolites | As low as 0.1 ng/mL | creative-proteomics.com |

| AB Sciex Triple Quad™ 6500+ | High throughput and multiplexing | Targeted quantitation of flavins and derivatives | Not specified | creative-proteomics.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stoichiometric Determination of Released Flavins

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity of modified FAD preparations and for determining the stoichiometry of flavins released from flavoproteins. ijtsrd.comresearchgate.net It allows for the separation, detection, and quantification of FAD, FMN, and their modified variants from reaction mixtures or protein digests. mdpi.comasm.org

For purity assessment, HPLC can effectively separate the target modified FAD from starting materials, by-products, and degradation products. ijtsrd.comd-nb.info For instance, the purity of synthesized 6-thiocyanatoriboflavin (B1213648) was judged to be 90-95% by HPLC analysis. d-nb.info The method's ability to distinguish between closely related flavin species is critical. An indirect way to confirm peak purity involves altering chromatographic parameters like the mobile phase or column and comparing the resulting impurity profile to the original method. ijtsrd.com HPLC systems coupled with Diode Array Detectors (DAD) are common, though care must be taken as the UV light in the detector cell can sometimes cause photooxidation, creating artifacts that could be misinterpreted as impurities. acs.org

HPLC is also the preferred method for the precise estimation of flavin stoichiometry. researchgate.net After denaturing a flavoprotein, often by heat or chemical treatment, the released flavins in the supernatant can be separated and quantified. researchgate.net By comparing the peak areas or heights to those of known standards, the precise concentration of FAD and/or FMN can be calculated. researchgate.netmdpi.com This allows for the determination of the flavin-to-protein molar ratio. researchgate.net Various reversed-phase columns and mobile phase compositions are used, such as a methanol/phosphate (B84403) buffer gradient, to achieve optimal separation of different flavin derivatives. asm.orgd-nb.info

Table 2: Example HPLC Methods for Modified Flavin Analysis

| Flavin Type | Column | Mobile Phase Conditions | Purpose | Source |

| Lumiflavin/Riboflavin (B1680620) derivatives | Develosil RP (30 x 0.7 cm) | Gradient of 90% MeOH / 0.01 M phosphate buffer, pH 6.0 | Purity Assessment | d-nb.info |

| FMN/FAD derivatives | Develosil RP (30 x 0.7 cm) | Gradient of 90% MeOH / 0.01 M phosphate buffer, pH 6.0 | Purity Assessment | d-nb.info |

| FAD/FMN from protein | Cosmosil-5C18-AR (4.6 x 150 mm) | Methanol–10 mM NaH₂PO₄ (pH 5.5) [35:65, v/v] | Stoichiometry Determination | asm.org |

| FAD/FMN from CaFADS | HSST3 (4.6 × 150 mm, 3.5 µm) | Not specified | Quantify enzymatic products | mdpi.com |

Electron Microscopy for Nanomaterial-Conjugated Modified FAD

Transmission Electron Microscopy (TEM) for Characterization of FAD-Functionalized Nanoparticles

In the context of modified FAD, TEM can be used to visualize nanoparticles that have FAD molecules attached to their surface. For example, researchers use TEM to confirm the size and shape of nanoparticles designed for targeted drug delivery, where a ligand like FAD might be used for cell targeting. nih.gov The analysis of TEM images, often aided by software like ImageJ, allows for the quantitative measurement of nanoparticle diameters from a large population, providing statistically relevant size distribution data. beilstein-journals.org

Advanced TEM techniques further enhance characterization. Scanning Transmission Electron Microscopy (STEM) can be used to quickly examine large areas of a sample to locate the functionalized nanoparticles. nih.gov Furthermore, cryo-electron microscopy can be employed to minimize the radiation damage to sensitive samples, preserving their native structure during imaging. frontiersin.org Correlative Light and Electron Microscopy (CLEM) combines super-resolution microscopy with TEM to simultaneously measure parameters like nanoparticle size and the number of attached ligands (such as FAD) at a single-particle level. nih.gov

Table 3: Research Findings from TEM Characterization of Functionalized Nanoparticles

| Nanoparticle System | TEM Finding | Analytical Goal | Source |

| Fullerene–androsterone conjugates | Organized into spherical nano-scale structures with diameters of 10-20 nm and 30-50 nm. | Determine morphology and particle size in aqueous solution. | beilstein-journals.org |

| PLGA–PEG nanoparticles | Revealed heterogeneity in nanoparticle diameter (e.g., mean of ~100 nm) at a single-particle level. | Characterize the relationship between size and ligand number. | nih.gov |

| CsPbBr₃ perovskite nanocrystals | Low-dose TEM revealed faceted nanocrystals without Pb crystallites, indicating less radiation damage. | Reveal the true, native structure of radiation-sensitive nanocrystals. | frontiersin.org |

Metabolic Engineering and Synthetic Biology Applications of Modified Fad

Engineering Microbial Platforms for Enhanced Modified FAD Production and Regeneration

The strategic manipulation of microbial systems to enhance the production and regeneration of flavin adenine (B156593) dinucleotide (FAD) and its modified forms is a cornerstone of modern metabolic engineering. These efforts are driven by the critical role of FAD as a cofactor in a vast array of industrially relevant enzymatic reactions.

Overexpression and Fine-Tuning of Genes in FAD Biosynthesis Pathways

The biosynthesis of FAD in prokaryotes is a well-characterized process, primarily originating from guanosine-5'-triphosphate (GTP) and ribulose-5-phosphate (R5P) through a series of enzymatic steps encoded by the rib operon (ribA, ribB, ribD, ribH, ribC, and ribF). researchgate.net Metabolic engineering strategies have focused on identifying and alleviating bottlenecks within this pathway to increase the intracellular pool of FAD.

Research has shown that the reactions catalyzed by riboflavin (B1680620) synthase (encoded by ribC), the bifunctional riboflavin kinase/FAD synthetase (ribF), and lumazine (B192210) synthase (ribH) are often the rate-limiting steps in FAD biosynthesis. researchgate.net Consequently, the overexpression of these specific genes has been a primary strategy to boost FAD production. For instance, in Escherichia coli, the targeted overexpression of ribC, ribF, and ribH led to a significant increase in the intracellular FAD concentration. d-nb.info This, in turn, enhanced the production of α-keto acids, which are synthesized by an FAD-dependent L-amino acid deaminase. researchgate.net

Fine-tuning the expression levels of these genes is crucial, as a simple strong overexpression of all pathway genes may not yield optimal results due to metabolic burden or the accumulation of inhibitory intermediates. A study on E. coli demonstrated that a balanced, fine-tuned overexpression of pma (encoding the L-amino acid deaminase), ribC, and ribF with a moderate overexpression of ribH resulted in a 90% increase in phenylpyruvic acid (PPA) production. researchgate.netnih.gov This highlights the necessity of a modular and tunable approach to pathway engineering.

In various microorganisms, including Corynebacterium ammoniagenes and the yeast Candida famata, similar strategies of overexpressing key FAD biosynthesis genes like ribF (or its eukaryotic counterparts FMN1 and FAD1) have proven effective in elevating the production of FAD and its precursor, flavin mononucleotide (FMN). researchgate.netd-nb.info

Table 1: Key Genes in FAD Biosynthesis and their Role in Metabolic Engineering

| Gene | Encoded Enzyme | Function in FAD Biosynthesis | Engineering Strategy | Organism |

| ribA | GTP cyclohydrolase II / 3,4-dihydroxy-2-butanone 4-phosphate synthase | Catalyzes the initial steps from GTP and Ru5P. | Overexpression | E. coli |

| ribB | 3,4-dihydroxy-2-butanone 4-phosphate synthase | Involved in the formation of the ribityl side chain precursor. | Overexpression | E. coli |

| ribD | Diaminohydroxyphosphoribosylaminopyrimidine deaminase / 5-amino-6-(ribitylamino)uracil reductase | Catalyzes intermediate steps in the pyrimidine (B1678525) ring modification. | Overexpression | E. coli |

| ribH | Lumazine synthase | Catalyzes the formation of 6,7-dimethyl-8-ribityllumazine. Identified as a rate-limiting step. researchgate.net | Moderate to strong overexpression. researchgate.net | E. coli |

| ribC | Riboflavin synthase | Catalyzes the final step in riboflavin synthesis. Identified as a rate-limiting step. researchgate.net | Strong overexpression. researchgate.net | E. coli |

| ribF | Bifunctional Riboflavin Kinase / FAD Synthetase | Catalyzes the conversion of riboflavin to FMN and then to FAD. Identified as a rate-limiting step. researchgate.net | Strong overexpression. researchgate.net | E. coli |

| FMN1 | Riboflavin Kinase | Phosphorylates riboflavin to FMN in eukaryotes. | Overexpression | Candida famata |

| FAD1 | FAD Synthetase | Adenylylates FMN to FAD in eukaryotes. | Overexpression | Candida famata |

Development of Strategies for Efficient Cofactor Regeneration In Vitro and In Vivo